2-Bromo-9,10-dihydroacridine
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Overview
Description
2-Bromo-9,10-dihydroacridine is a brominated derivative of acridine, a polycyclic aromatic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a saturated ring structure at the 9,10-positions. It is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Acridine: One common synthetic route involves the bromination of acridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Reduction of 2-Bromoacridine: Another method involves the reduction of 2-bromoacridine to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound often involves large-scale bromination and reduction processes, optimized for efficiency and yield. These methods are typically conducted under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-bromoacridine and acridine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, including 2-bromoacridine.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, leading to the formation of different substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: 2-Bromoacridine, acridine derivatives.
Reduction Products: 2-Bromoacridine.
Substitution Products: Various substituted acridine derivatives.
Scientific Research Applications
2-Bromo-9,10-dihydroacridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Bromo-9,10-dihydroacridine is similar to other brominated acridine derivatives, such as 2,7-dibromo-9,10-dihydro-9,9-dimethyl-acridine. its unique structure and reactivity profile distinguish it from these compounds. The presence of the bromine atom at the 2-position and the saturated ring structure at the 9,10-positions contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
2,7-Dibromo-9,10-dihydro-9,9-dimethyl-acridine
2-Bromoacridine
9,10-Dihydroacridine
Properties
Molecular Formula |
C13H10BrN |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-9,10-dihydroacridine |
InChI |
InChI=1S/C13H10BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8,15H,7H2 |
InChI Key |
SWSQGPPRKSKXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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